3-(2-Methoxyphenyl)-2-methylpropanoic acid
Description
The exact mass of the compound 3-(2-Methoxyphenyl)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Methoxyphenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRORJOEAPJBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289775 | |
| Record name | 3-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52427-12-0 | |
| Record name | NSC63866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Literature review on 3-(2-Methoxyphenyl)-2-methylpropanoic acid derivatives
This technical guide provides an in-depth analysis of the 3-(2-Methoxyphenyl)-2-methylpropanoic acid scaffold (CAS: 52427-12-0), a critical chiral building block in medicinal chemistry.[1]
Executive Summary
The 3-(2-Methoxyphenyl)-2-methylpropanoic acid scaffold represents a privileged structural motif in modern drug discovery, serving as a versatile precursor for chiral indanones , peptidomimetics , and GPCR ligands .[1] Unlike the widely known 2-arylpropionic acids (NSAIDs like Ibuprofen), this 3-aryl-2-methyl isomer (an
This guide synthesizes the chemical architecture, asymmetric synthesis strategies, and pharmacological utility of this scaffold, designed for researchers optimizing lead compounds in metabolic and cardiovascular therapeutic areas.
Chemical Architecture & Pharmacophore Analysis
The molecule features a chiral center at the C2 position , creating (R)- and (S)-enantiomers with distinct biological activities.[1] The ortho-methoxy substitution on the phenyl ring provides steric bulk and electronic donation, influencing the metabolic stability and binding affinity of its derivatives.[1]
Structural Logic & SAR Implications
-
-Methyl Group (C2): Introduces chirality and restricts conformational freedom.[1] It prevents rapid metabolic oxidation at the
-position and enhances oral bioavailability compared to unmethylated analogs.[1] -
Carboxylic Acid Moiety: Serves as a "warhead" for hydrogen bonding or as a precursor for bioisosteres (tetrazoles, sulfonamides) and prodrugs (esters).[1]
-
2-Methoxyphenyl Ring: The ortho-methoxy group induces a twisted conformation relative to the side chain, critical for fitting into hydrophobic pockets of enzymes like renin or receptors like MT1/MT2 .[1]
Pharmacophore Visualization
The following diagram illustrates the core pharmacophore and its potential derivatization pathways.
Figure 1: Pharmacophore dissection and primary synthetic divergences.[1]
Asymmetric Synthesis & Manufacturing
The synthesis of the racemic mixture is trivial (Knoevenagel condensation followed by reduction), but the enantioselective synthesis is the industry standard for pharmaceutical applications.[1]
Route A: Asymmetric Hydrogenation (The Gold Standard)
The most efficient route to high optical purity (>98% ee) involves the asymmetric hydrogenation of the corresponding
Mechanism & Causality [1]
-
Precursor: (E)-2-methyl-3-(2-methoxyphenyl)acrylic acid.[1]
-
Catalyst: Rhodium(I) complexes with chiral phosphine ligands (e.g., Rh(cod)2BF4 + (S,S)-Me-DuPhos ).[1]
-
Why this works: The ortho-methoxy group coordinates weakly with the metal center or influences the steric environment, directing the hydride attack to a specific face of the olefin.[1]
Experimental Protocol: Asymmetric Hydrogenation
Self-validating protocol for generating the (S)-enantiomer.
Materials:
-
Substrate: (E)-2-methyl-3-(2-methoxyphenyl)acrylic acid (1.0 eq)[1]
-
Catalyst: [Rh(cod)2]BF4 (1 mol%)[1]
-
Ligand: (S,S)-Me-DuPhos (1.1 mol%)[1]
-
Solvent: Degassed Methanol (MeOH)[1]
-
Hydrogen Source: H2 gas (5 atm)[1]
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox (N2 atmosphere), dissolve [Rh(cod)2]BF4 and (S,S)-Me-DuPhos in MeOH. Stir for 15 min to form the active cationic complex (color change to orange/red).[1]
-
Substrate Addition: Add the acrylic acid precursor to the catalyst solution.[1]
-
Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with H2 (3x) and pressurize to 5 atm (75 psi) .
-
Reaction: Stir at 25°C for 12 hours .
-
Workup: Vent H2. Concentrate the solvent under reduced pressure.
-
Purification: Pass the residue through a short plug of silica gel (eluent: EtOAc) to remove the catalyst.[1]
-
Analysis: Determine conversion by 1H-NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).
Expected Yield: >95% conversion, >96% ee.
Pharmacological Profile & Applications
Cardiovascular: Renin Inhibition
The 3-aryl-2-methylpropanoic acid motif mimics the leucine/valine side chains found in angiotensinogen.[1]
-
Mechanism: It acts as a P2 or P3 ligand in renin inhibitors.[1] The carboxylic acid can be converted to a transition-state mimetic (e.g., hydroxyethylene isostere).[1]
-
Relevance: Derivatives of this scaffold are explored as "next-generation" Aliskiren analogs, where the ortho-methoxy group improves solubility and metabolic stability.[1]
Metabolic Disease: PPAR Agonism
Structurally similar to the "fibrates" and "glitazars," this scaffold serves as the acidic headgroup for PPAR
-
SAR Insight: The
-methyl group is critical for PPAR selectivity, while the lipophilic 2-methoxyphenyl tail engages the ligand-binding domain (LBD) hydrophobic pocket.[1]
CNS: Melatonin Receptor Ligands
Cyclization of the acid to the corresponding indanone or reduction to the amine yields rigid analogs of melatonin.[1]
-
Target: MT1 and MT2 receptors.[1]
-
Utility: Treatment of circadian rhythm sleep disorders.[1] The ortho-methoxy group mimics the 5-methoxy group of melatonin, crucial for receptor binding.[1]
Key Derivatives & Data Summary
The following table summarizes the physicochemical properties of the core scaffold and its key derivatives.
| Compound Class | Modification (R-COOH -> R-X) | Key Property | Application |
| Parent Acid | -COOH | pKa ~4.5, LogP ~2.5 | Chiral Building Block |
| Weinreb Amide | -CON(OMe)Me | Stable Intermediate | Ketone Synthesis |
| Primary Alcohol | -CH2OH | H-Bond Donor | Precursor to Halides/Amines |
| Indanone | Cyclization (Intramolecular) | Rigid Bicyclic Core | Donepezil Analogs |
| Acyl Sulfonamide | -CONHSO2R | Bioisostere | Potent GPCR Antagonists |
Synthetic Pathway Visualization
The transformation of the core scaffold into high-value targets.[1]
Figure 2: Synthetic divergence from the core scaffold.[1]
References
-
Chemical Identity & Properties
-
Asymmetric Synthesis Methodology
-
Pharmacological Context (PPAR/Renin)
-
Commercial Availability & Specifications
Sources
Pharmacophore Elucidation of 3-(2-Methoxyphenyl)-2-methylpropanoic Acid
A Dual-Target Modeling Framework for Arylpropionic Acid Scaffolds[1]
Executive Summary
This technical guide details the pharmacophore modeling of 3-(2-Methoxyphenyl)-2-methylpropanoic acid , a structural analog of the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While structurally homologous to established COX inhibitors (e.g., Ibuprofen, Fenoprofen), the specific ortho-methoxy substitution and the
This guide moves beyond simple feature mapping to establish a dual-target hypothesis , modeling the compound as a potential polypharmacological agent targeting both Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR
Part 1: Molecular Architecture & Feature Extraction
To build a robust pharmacophore, we must first deconstruct the ligand into its constituent interaction vectors. This molecule is not a flat aromatic system; it is a flexible entity with specific rotatable bonds that define its bioactive volume.[1]
1.1 Structural Decomposition
The molecule consists of three distinct pharmacophoric zones:
| Zone | Structural Component | Pharmacophoric Feature (Type) | Biophysical Function |
| Head | Carboxylic Acid (–COOH) | Negative Ionizable (NI) / H-Bond Acceptor (HBA) | Electrostatic anchor; interacts with Arg120 (COX) or His/Tyr residues (PPAR).[1] |
| Linker | Hydrophobic (HY) / Steric Constraint | The | |
| Tail | 2-Methoxy Phenyl Ring | Aromatic Ring (AR) + H-Bond Acceptor (HBA) |
1.2 The "Ortho-Effect" & Chirality (Expert Insight)
-
The Ortho-Constraint: Unlike para-substituted analogs (e.g., Ibuprofen derivatives), the 2-methoxy group in this molecule creates a "molecular kink."[1] It introduces a high-energy barrier for rotation around the phenyl-alkyl bond due to steric clash with the propanoic acid chain. This pre-organizes the molecule into a compact conformation, potentially increasing binding affinity by reducing the entropic penalty upon binding.
-
The Eutomer Hypothesis: For 2-APAs, the (S)-enantiomer is typically the potent COX inhibitor.[1] However, in metabolic pathways (lipid metabolism/PPAR), the (R)-enantiomer often undergoes unidirectional inversion to (S) in vivo via CoA thioesters.[1] This guide models the (S)-enantiomer as the primary bioactive form.[1]
Part 2: Target Hypothesis & Biological Context
Why model this specific molecule? Its architecture suggests a Dual-Mechanism of Action :
-
COX-2 Inhibition: The classic NSAID binding pocket accommodates the phenyl ring in a hydrophobic channel while the carboxylate coordinates with Arg120 and Tyr355.[1] The ortho-methoxy group likely occupies the extra space in the larger COX-2 active site (compared to COX-1), potentially conferring selectivity.
-
PPAR
Partial Agonism: The acidic head group and lipophilic tail mimic the structure of endogenous fatty acids and fibrates.[1] PPAR ligands often require a bulky lipophilic tail (the ortho-methoxy phenyl) to stabilize Helix 12 in the ligand-binding domain (LBD).[1]
Part 3: Pharmacophore Generation Protocol
This section outlines a Hybrid Ligand-Structure Based workflow. We utilize the known crystal structures of homologous targets (COX-2: PDB 3LN1; PPAR
3.1 Experimental Workflow Diagram
Caption: Figure 1. Hybrid pharmacophore generation workflow integrating conformational analysis with target-based docking constraints.
3.2 Step-by-Step Methodology
Phase A: Conformational Ensemble Generation
-
Software Setup: Use a conformational search tool (e.g., MOE, Schrödinger MacroModel, or open-source RDKit).[1]
-
Chirality Check: Explicitly define the stereocenter at C2 as (S) .[1]
-
Search Algorithm: Employ a Low-Mode MD or Monte Carlo search using the OPLS4 or MMFF94x force field.[1] Solvation should be set to "Water" (Born/GB/SA model) to mimic physiological conditions.[1]
-
Filtering: Discard conformers with energy > 5 kcal/mol above the global minimum.
-
Self-Validating Step: Calculate the RMSD between the lowest energy conformer and the bioactive conformation of Naproxen (from PDB 3DOL). If RMSD > 2.0 Å, the force field may be over-stabilizing the intramolecular H-bond; apply a distance constraint.
-
Phase B: Feature Definition & Mapping Once the bioactive conformation is hypothesized (via docking or alignment), define the features:
-
F1 (Anionic/HBA): Centered on the carboxylate oxygens.[1] Radius: 1.6 Å.[1] Vector direction: Towards Arg120 (COX).[1]
-
F2 (Hydrophobic): Centered on the
-methyl group.[1] Radius: 1.2 Å.[1] This is a critical "Selectivity Feature" distinguishing 2-APAs from arylacetic acids. -
F3 (Aromatic/Hydrophobic): Centered on the phenyl ring centroid.[1]
-
F4 (H-Bond Acceptor - Vectorial): Centered on the methoxy oxygen.[1]
-
Critical Detail: The vector must point away from the bulk solvent if binding in the COX channel, or towards specific serine residues if in PPAR
.
-
Phase C: Exclusion Volumes (The "Negative" Image) To prevent false positives (molecules that fit the features but crash into the protein), generate exclusion spheres based on the receptor surface.
-
COX-2 Constraint: Place a large exclusion sphere at the bottom of the hydrophobic channel (preventing binding of overly long alkyl tails).[1]
-
Ortho-Constraint: Place exclusion spheres around the meta and para positions if the pocket is tight, ensuring the model prefers the compact ortho-substituted shape.
Part 4: Interaction Logic & Signaling Pathways
The following diagram illustrates how the pharmacophore features of 3-(2-Methoxyphenyl)-2-methylpropanoic acid translate into biological signaling effects.
Caption: Figure 2.[1] Mechanistic interaction map linking pharmacophore features to COX-2 and PPAR signaling outcomes.
Part 5: Validation & Quality Assurance[1]
A pharmacophore model is only as good as its ability to discriminate actives from decoys.[1]
5.1 The DEKOIS/DUD-E Protocol
To validate this model, do not rely solely on the single molecule.
-
Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator.[1] Input the SMILES of our target molecule. Generate 50 decoys (physically similar but topologically different).
-
Enrichment Calculation: Screen the combined set (1 Active + 50 Decoys) against the pharmacophore.
-
Metric: Calculate the Enrichment Factor (EF) .
5.2 Troubleshooting the "Ortho" Clash
If the model fails to retrieve the active conformation:
-
Issue: The ortho-methoxy group might be clashing with the exclusion volumes derived from a para-substituted reference ligand (like Ibuprofen).
-
Solution: Relax the exclusion volume radius near the ortho position by 0.5 Å or allow the "Aromatic" feature to have a tolerance of 1.5 Å to account for the twisted ring conformation induced by the ortho-substituent.
References
-
Langer, T., & Wolber, G. (2004).[1] Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies, 1(3), 203-207.[1] Link
-
Ricciotti, E., & FitzGerald, G. A. (2011).[1] Prostaglandins and inflammation.[1][2][3] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link[1]
-
Pirard, B. (2011).[1] Computational methods for the identification and optimization of PPAR ligands. Future Medicinal Chemistry, 3(10), 1279-1295.[1] Link[1]
-
Mysinger, M. M., et al. (2012).[1] Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.[1] Link[1]
-
Orlando, B. J., & Malkowski, M. G. (2016).[1] Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxidase site mechanisms.[1] Journal of Biological Chemistry, 291(29), 15069-15081.[1] Link
Sources
- 1. 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data of Cyclooxygenase 1 and 2[v1] | Preprints.org [preprints.org]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid
An in-depth guide to the synthesis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for two primary synthetic routes: the Malonic Ester Synthesis and the Reformatsky Reaction. The information is structured to offer not only step-by-step instructions but also a thorough understanding of the chemical principles behind the experimental choices.
Introduction
3-(2-Methoxyphenyl)-2-methylpropanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a substituted aromatic ring and a chiral center, makes it a key intermediate for various therapeutic agents. This guide details two effective and reliable methods for its synthesis, providing comprehensive protocols and the scientific rationale for each step.
Route 1: Malonic Ester Synthesis
The Malonic Ester Synthesis is a classic and highly versatile method for the preparation of carboxylic acids with one or two substituents on the α-carbon.[1][2] This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product.[3][4]
Scientific Rationale
The α-hydrogens of diethyl malonate are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a stable enolate.[5] This enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[2] A second alkylation can be performed before the final hydrolysis and decarboxylation steps.[4] For the synthesis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, a sequential alkylation is employed, first with 2-methoxybenzyl chloride and then with a methyl halide.
Visualizing the Workflow: Malonic Ester Synthesis
Sources
HPLC method development for 3-(2-Methoxyphenyl)-2-methylpropanoic acid
Abstract & Introduction
This application note details the method development strategy for 3-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS: 17653-94-0), a critical intermediate often used in the synthesis of pharmacological agents (e.g., Tamsulosin analogs or NSAID derivatives).
Due to the presence of a carboxylic acid moiety and a chiral center at the
-
Reverse Phase (RP-HPLC): For chemical purity, assay, and related substance analysis.
-
Normal Phase Chiral HPLC: For the determination of enantiomeric excess (ee%).
This guide synthesizes principles from ICH Q2(R1) guidelines and structural analog data (e.g., Ibuprofen Impurity F) to provide a robust, self-validating protocol.
Physicochemical Profiling & Strategy
Before method selection, the physicochemical properties of the analyte dictate the chromatographic conditions.
| Property | Value / Characteristic | Impact on Method Development |
| Structure | Phenyl ring, Methoxy (-OCH3), Carboxylic Acid (-COOH), Methyl group.[1][2] | Chromophore: Good UV absorption at 210-220 nm; secondary band ~275 nm. |
| pKa | ~4.36 - 4.50 (Acidic) | pH Control: Mobile phase pH must be controlled (pH < 2.5) to suppress ionization and ensure retention on C18. |
| Solubility | Low in acidic water; High in MeOH, ACN, Base. | Diluent: Samples should be dissolved in ACN:Water or MeOH to prevent precipitation. |
| Chirality | One chiral center ( | Separation: Requires polysaccharide-based CSP (Chiral Stationary Phase) with acidic additives. |
Method Development Logic (Visualization)
The following decision tree illustrates the logical flow for developing these methods, ensuring all critical quality attributes (CQA) are addressed.
Caption: Workflow for selecting chromatographic modes based on analyte specificities (pKa and Chirality).
Protocol 1: Achiral Purity (Reverse Phase)
Scientific Rationale: The molecule is a carboxylic acid. On a standard C18 column at neutral pH, the carboxylic acid will deprotonate (COO-), becoming highly polar and eluting near the void volume with poor peak shape (tailing). To retain the molecule via hydrophobic interaction, we must operate at pH < pKa - 2 (approx pH 2.5). This suppresses ionization, keeping the molecule neutral.
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry). Note: End-capping is preferred to reduce silanol interactions.
-
Wavelength: 220 nm (Quantification), 275 nm (Identification).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Orthophosphoric Acid (H3PO4) in Water (pH ~2.2) OR 0.1% Formic Acid (for MS compatibility).
-
Solvent B (Organic): Acetonitrile (ACN).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Diluent (50:50 Water:ACN).
Protocol 2: Chiral Separation (Normal Phase)
Scientific Rationale: Separating the (R) and (S) enantiomers requires a Chiral Stationary Phase (CSP).[3] Amylose tris(3,5-dimethylphenylcarbamate) is the "gold standard" for aryl-propionic acids. Critical Step: Because the analyte is acidic, 0.1% Trifluoroacetic acid (TFA) must be added to the mobile phase.[4] Without TFA, the acid groups will interact non-specifically with the carbamate linkage on the CSP, causing massive peak broadening and loss of resolution.
Instrument Parameters
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose derivative), 250 x 4.6 mm, 5 µm.
-
Mode: Normal Phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: 230 nm.
Mobile Phase Composition
-
Mixture: n-Hexane : Isopropanol : TFA
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Optimization: If retention is too low, decrease Isopropanol to 5%. If resolution is poor, switch to Chiralcel OD-H (Cellulose based).
Validation & System Suitability
To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before running sample batches.
System Suitability Limits (SST):
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 (between enantiomers or nearest impurity) | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | 0.8 < T < 1.5 | Indicates minimal secondary interactions (silanol/amine). |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |
| RSD (Area) | < 2.0% (n=5 injections) | Verifies injector precision. |
Troubleshooting Guide
-
Problem: Peak Tailing in RP-HPLC.
-
Cause: Silanol interactions or partial ionization.
-
Fix: Lower pH of Mobile Phase A (use more H3PO4) or increase ionic strength (add 20mM KH2PO4).
-
-
Problem: Peak Broadening in Chiral HPLC.
-
Cause: Dimerization of carboxylic acids in non-polar solvents.
-
Fix: Ensure TFA is fresh and present at 0.1%. Do not use acetic acid (too weak).
-
-
Problem: Split Peaks.
-
Cause: Sample solvent too strong (e.g., 100% ACN injection into 90% Water mobile phase).
-
Fix: Match sample diluent to initial mobile phase conditions.
-
References
-
European Pharmacopoeia (Ph.[5][6] Eur.) . Ibuprofen Impurity F Monograph. (Demonstrates standard separation of 3-[4-(2-methylpropyl)phenyl]propanoic acid, a direct structural analog).
-
YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa-based mobile phase selection).
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. ymc.co.jp [ymc.co.jp]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support: Thermal Optimization for 3-(2-Methoxyphenyl)-2-methylpropanoic Acid
Case ID: #SYN-2MMP-OPT Status: Open Resource Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the thermal parameters required for the synthesis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS: 15919-63-8). This molecule is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., Tamsulosin analogs and NSAID derivatives).
The synthesis generally involves two thermally distinct phases:
-
Condensation (High Thermal Demand): Constructing the carbon skeleton via Perkin or Knoevenagel condensation.
-
Hydrogenation (Thermal Sensitivity): Reducing the alkene while preserving the ortho-methoxy ether and controlling stereochemistry.
Failure to optimize temperature in these steps typically results in decarboxylation , demethylation , or polymerization of the reactive intermediate.
Phase 1: The Condensation Step (Carbon Skeleton Formation)
Context: The reaction of o-anisaldehyde with propionic anhydride (Perkin) or propionate equivalents.
Diagnostic Triage
| Symptom | Probable Thermal Cause | Corrective Action |
| Reaction Stalled (<20% Conv.) | T < 140°C. The activation energy for ortho-substituted aldehydes is high due to steric hindrance. | Increase internal temp to 150–160°C . Ensure vigorous reflux. |
| Black/Tarry Reaction Mixture | T > 175°C. Thermal decomposition of the methoxy group or polymerization of the acrylic acid intermediate. | Reduce oil bath temp. Switch to microwave irradiation or add radical inhibitors (e.g., BHT). |
| Low Yield of Solid Product | Poor Crystallization Temp. The E-isomer often requires specific cooling gradients to precipitate. | Controlled cooling: 100°C |
Frequently Asked Questions (Condensation)
Q: My Perkin condensation yields are significantly lower than the para-methoxy isomer. Is temperature the issue? A: Yes, but it is coupled with sterics. The ortho-methoxy group sterically hinders the nucleophilic attack of the anhydride enolate.
-
Technical Insight: You must maintain a higher internal temperature (160°C ± 5°C ) compared to the para-isomer.
-
Protocol Adjustment: Ensure you are using anhydrous Sodium Propionate (or Potassium Propionate for higher boiling point elevation). Water acts as a reaction quencher, lowering the effective boiling point and halting the reaction.
Q: Can I use microwave heating to lower the reaction time? A: Yes. Microwave synthesis is highly recommended for o-methoxy substrates.
-
Recommendation: Set the reactor to 180°C for 15–30 minutes (sealed vessel). This minimizes the "time-at-temperature," significantly reducing thermal degradation (tar formation) compared to a 12-hour reflux.
Phase 2: Hydrogenation (Reduction & Stereocontrol)
Context: Catalytic hydrogenation of 3-(2-methoxyphenyl)-2-methylacrylic acid to the final propanoic acid.
Diagnostic Triage
| Symptom | Probable Thermal Cause | Corrective Action |
| Loss of Methoxy Group (Phenol formation) | T > 60°C. High temp + Lewis acidic sites on catalyst promote ether cleavage. | Strict Limit: Keep T < 40°C. Use 5% Pd/C instead of 10%. |
| Ring Saturation (Cyclohexyl byproduct) | T > 50°C + High Pressure. Over-reduction of the aromatic ring. | Lower T to 25°C (RT) . Lower H₂ pressure to 1–3 bar. |
| Low Enantiomeric Excess (ee%) | T > 25°C. (If performing asymmetric hydrogenation). Higher T increases racemic pathways. | Cool reaction to 0–10°C . Higher H₂ pressure (20 bar) can compensate for rate loss. |
Frequently Asked Questions (Hydrogenation)
Q: The reaction is exothermic. Do I need active cooling? A: For scales >10g, yes .
-
Mechanism: The hydrogenation of the double bond releases ~28-30 kcal/mol. In a closed vessel, this can spike the internal temperature by 20–40°C rapidly.
-
Risk: This spike triggers the demethylation side reaction (cleaving the o-OMe bond).
-
Protocol: Pre-cool the vessel to 10°C before pressurizing with H₂. Allow the exotherm to bring it to Room Temperature (25°C), but do not exceed 35°C.
Q: I am seeing a "defluoro" or "demethoxy" impurity. How do I stop it? A: This is a classic thermal/catalytic error.
-
Solution: Lower the temperature to 20°C . If the rate is too slow, do not increase temperature. Instead, increase catalyst loading or H₂ pressure . Temperature is the enemy of selectivity here.
Visualized Workflows
Figure 1: Thermal Pathway & Critical Control Points
Caption: Figure 1. Synthesis workflow highlighting critical temperature thresholds (Yellow nodes) and potential thermal degradation pathways (Red nodes).
Figure 2: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for diagnosing thermal failures in the synthesis pipeline.
Standardized Protocol (Optimized)
Step 1: Perkin Condensation[1][2][3][4][5]
-
Reagents: Mix o-anisaldehyde (1.0 eq), propionic anhydride (1.5 eq), and anhydrous sodium propionate (1.0 eq).
-
Heating: Heat the oil bath to 165°C . The internal temperature must reach at least 150°C .
-
Duration: Reflux for 12–15 hours.
-
Note: Monitor via TLC/HPLC. If the mixture darkens significantly after 4 hours, reduce temp to 145°C and extend time.
-
-
Workup: Pour onto ice/water to hydrolyze excess anhydride. The solid intermediate (acrylic acid derivative) should precipitate.
Step 2: Catalytic Hydrogenation
-
Reagents: Dissolve the acrylic acid intermediate in Ethanol or Ethyl Acetate (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Thermal Control:
-
Place the reaction vessel in a water bath at 20°C .
-
Purge with N₂, then H₂.
-
Pressurize to 3 bar (45 psi).
-
-
Reaction: Stir vigorously. Monitor exotherm. If internal T > 35°C, stop stirring until cool.
-
Completion: Reaction is typically complete in 2–4 hours at RT. Filter catalyst and concentrate.
References
-
Perkin Reaction Mechanism & Conditions
-
Title: Perkin Reaction - Reaction Mechanism and Conditions.[1]
- Source: J&K Scientific.
-
-
Synthesis of Methoxy-Cinnamic Acid Derivatives
- Title: Synthesis of 3-(m-methoxyphenyl)propionic acid (Analogous Protocol).
- Source: PrepChem.
-
Link:[Link]
-
Product Data & Stability
-
Hydrogenation Catalyst Selectivity
- Title: Catalytic Hydrogenation of Cinnamic Acid Deriv
- Source: MDPI (C
-
Link:[Link]
Sources
Technical Support Center: Troubleshooting Solubility for 3-(2-Methoxyphenyl)-2-methylpropanoic acid
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with 3-(2-Methoxyphenyl)-2-methylpropanoic acid. By understanding the physicochemical properties of this arylpropanoic acid, you can design robust experimental protocols and avoid common pitfalls such as compound precipitation and inconsistent results.
Section 1: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format, providing both immediate solutions and detailed scientific explanations.
Q1: My 3-(2-Methoxyphenyl)-2-methylpropanoic acid is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first step?
Immediate Answer: The primary cause is the low intrinsic water solubility of the neutral form of this carboxylic acid. You must increase the pH of the solution to deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.
Scientific Explanation: 3-(2-Methoxyphenyl)-2-methylpropanoic acid is a weak acid. Its solubility in aqueous media is critically dependent on the pH of the solution.[1][2] The carboxylic acid functional group (-COOH) is largely protonated and neutral at acidic to neutral pH, rendering the molecule relatively non-polar and thus poorly soluble in water.
By adding a base (e.g., 1 M NaOH) dropwise, you raise the pH. According to the Henderson-Hasselbalch equation, once the pH of the solution is significantly above the compound's pKa, the equilibrium will shift to favor the deprotonated, negatively charged carboxylate form (-COO⁻).[2][3] This ionized form is much more polar and readily forms favorable interactions with water molecules, leading to a dramatic increase in solubility. For most carboxylic acids, aiming for a pH 1.5 to 2 units above the pKa is a reliable strategy.[1]
Q2: I tried adjusting the pH, but the compound still won't dissolve completely, or it precipitated out again after initial dissolution. What's happening?
Immediate Answer: This can be due to several factors: not raising the pH high enough, insufficient mixing, or exceeding the maximum solubility limit even for the salt form. If the compound was added to a complete cell culture medium, precipitation could be due to interactions with media components.[4][5]
Scientific Explanation:
-
Insufficient pH Adjustment: The target pH must be sufficiently above the compound's pKa. If the pKa is, for example, ~4.5, a final pH of 7.4 might not be high enough to fully solubilize a high concentration of the compound. You may need to prepare a concentrated stock solution at a higher pH (e.g., pH 9-10) and then dilute it into your final experimental medium.
-
Buffer Capacity: If you are using a buffer with low buffering capacity, the addition of the acidic compound can lower the local pH, causing it to crash out of solution. Ensure your buffer system is robust enough to handle the compound addition without a significant pH drop.[4]
-
"Salting Out" or Media Interactions: Complex biological media, especially those containing serum or high concentrations of divalent cations (like Ca²⁺ and Mg²⁺), can present challenges.[5][6] The ionized carboxylate form of your compound could potentially form insoluble salts with these cations. Furthermore, high protein content in serum can sometimes lead to compound binding and precipitation.[4] If this is suspected, preparing a high-concentration stock in a simple buffer or organic solvent and then diluting it into the final medium with vigorous mixing can mitigate this.
Q3: Can I use an organic solvent instead? Which solvents are recommended for creating a stock solution?
Immediate Answer: Yes, using an organic solvent is a very common and effective strategy. The recommended starting solvents are Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
Scientific Explanation: Arylpropanoic acids generally exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[7] These solvents can effectively solvate both the polar carboxylic acid head and the non-polar aromatic ring structure.
-
DMSO: An excellent choice for creating high-concentration stock solutions (e.g., 10-100 mM). It is a powerful solvent for a wide range of organic molecules. However, be mindful of its potential effects on cells; final DMSO concentrations in cell-based assays should typically be kept low (e.g., <0.5% v/v) to avoid toxicity.
-
Ethanol: A good alternative, especially if DMSO is incompatible with your experimental system. It is less toxic to cells than DMSO but may be a slightly weaker solvent for highly non-polar compounds.
When preparing an organic stock, ensure you use an anhydrous (dry) grade of the solvent and store the resulting solution properly to prevent water absorption, which could lead to precipitation over time.
Q4: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. How do I prevent this?
Immediate Answer: This phenomenon is called "solvent shock" or "antisolvent precipitation." The key is to reduce the final concentration, use a lower stock concentration, and optimize the mixing procedure.
Scientific Explanation: When a concentrated DMSO stock is added to an aqueous medium, the local concentration of both the compound and DMSO is transiently very high. The aqueous medium acts as an "antisolvent," causing the poorly water-soluble compound to rapidly precipitate before it can be adequately dispersed and solvated.[4]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the target final concentration of the compound in your experiment.[4]
-
Use a More Dilute Stock: Making a less concentrated stock solution (e.g., 10 mM instead of 100 mM) means you will add a larger volume to your medium. This can be added more slowly and mixed more effectively, preventing localized high concentrations.[4]
-
Optimize Mixing: Add the stock solution dropwise into the vortexing or rapidly stirring medium. Do not add the stock directly to the side of the vessel. Pre-warming the medium to its experimental temperature (e.g., 37°C) can also help, as solubility often increases with temperature.[4]
Section 2: Visualization & Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with 3-(2-Methoxyphenyl)-2-methylpropanoic acid.
Caption: Troubleshooting workflow for solubilizing the target compound.
Table 1: Recommended Solvent Systems
| Solvent System | Type | Suitability for Stock | Key Considerations |
| Aqueous Buffer + Base | Aqueous | Good (Moderate Conc.) | pH must be >1.5 units above pKa. Final pH must be compatible with the assay. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent (High Conc.) | Keep final assay concentration <0.5% (v/v) to avoid cellular toxicity. |
| Ethanol (EtOH) | Polar Protic | Good (High Conc.) | Generally less toxic than DMSO. Ensure final concentration is non-disruptive to cells/assay. |
| 1,4-Dioxane | Polar Aprotic | Good | Can be useful for certain chemical syntheses or non-biological assays.[8] |
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
-
Calculate Mass: Determine the mass of 3-(2-Methoxyphenyl)-2-methylpropanoic acid required to make your desired volume of a 10 mM solution.
-
Initial Suspension: Add the weighed compound to a sterile conical tube or beaker. Add approximately 80% of the final desired volume of purified water (or a simple buffer like 10 mM HEPES). The compound will likely not dissolve and will appear as a cloudy suspension.
-
pH Adjustment: While stirring vigorously, add 1 M NaOH drop by drop. Monitor the pH of the solution using a calibrated pH meter. Continue adding base until the solid material completely dissolves and the solution becomes clear.
-
Final pH and Volume: Once the compound is dissolved, continue to add 1 M NaOH until the pH is stable at a value between 8.0 and 9.0. This ensures the compound remains in its soluble deprotonated state.
-
QS to Final Volume: Add purified water or buffer to reach the final desired volume.
-
Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter into a sterile storage tube. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 mM Organic Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 3-(2-Methoxyphenyl)-2-methylpropanoic acid required for your desired volume of a 100 mM solution.
-
Dispense Solvent: In a chemical fume hood, dispense the required volume of anhydrous, cell-culture grade DMSO into a sterile glass or polypropylene tube.
-
Dissolution: Add the weighed compound to the DMSO. Cap the tube securely.
-
Mixing: Vortex the solution for 1-2 minutes. If needed, gentle warming in a 37°C water bath can be used to aid dissolution. Ensure the compound is fully dissolved with no visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed tubes at -20°C to prevent moisture absorption. Protect from light if the compound is light-sensitive.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Thermo Fisher Scientific. (n.d.). Common Cell Culture Problems: Precipitates.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Kouskoura, M. G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Computer-Aided Molecular Design, 20(10-11), 649-664.
- Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
- Wan, H., & Ussui, V. (2015).
- University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from University of Mustansiriyah website.
- Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1083-1100.
- Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 13(1), 1-40.
- Zherdev, A. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6285.
- Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.
- BYJU'S. (n.d.). Preparation of Carboxylic Acids.
- Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from Journal of Chemistry and Technologies website.
- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- StudySmarter. (n.d.). Describe a way of determining whether a chemical sample is a carboxylic acid or an ester.
- MDPI. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
- Chemistry Steps. (2025, November 23). Preparation of Carboxylic Acids.
- OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. In Organic Chemistry.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. tandfonline.com [tandfonline.com]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. mdpi.com [mdpi.com]
Technical Support Center: High-Sensitivity HPLC Analysis of 3-(2-Methoxyphenyl)-2-methylpropanoic Acid
[1]
Ticket ID: #HPLC-NOISE-32M Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Baseline Noise & Drift during Quantitation of Phenylpropanoic Acid Derivatives[1]
Executive Summary & Diagnostic Triage
User Problem: You are experiencing baseline noise, drift, or cycling during the HPLC analysis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid .
Technical Context: This molecule presents two specific analytical challenges that directly contribute to baseline instability:
-
Weak Chromophore: The structure lacks extended conjugation.[1] While the phenyl ring absorbs at
nm, high-sensitivity analysis often requires monitoring at 210–220 nm .[1] At these wavelengths, the mobile phase becomes a significant source of background noise.[2] -
Acidic Functionality: With a pKa of approximately 4.4–4.6 , the carboxylic acid moiety exists in equilibrium between ionized and neutral states near neutral pH.[1] Without proper buffering, this causes retention time shifting and baseline wandering.
Diagnostic Workflow
Before modifying your method, use this logic flow to categorize your noise. This prevents "shotgun troubleshooting" (changing variables randomly).[1]
Figure 1: Diagnostic logic tree for categorizing baseline noise sources.
Chemical & Mobile Phase Optimization (The "Chemistry")
This section addresses the most common cause of noise for this specific molecule: UV Cutoff & Buffer Incompatibility .
Q1: I am using Methanol/Water, but the baseline is noisy at 210 nm. Why?
A: Methanol is not suitable for high-sensitivity analysis of this molecule at 210 nm.[1]
-
The Mechanism: Methanol has a UV cutoff of ~205 nm.[1] At 210 nm, it still absorbs significant energy. Small fluctuations in the pump mixing ratio (e.g., 0.1% ripple) result in large absorbance changes, seen as baseline noise.
-
The Fix: Switch to Acetonitrile (ACN) .[1] ACN has a UV cutoff of ~190 nm, providing a transparent window at 210 nm.
-
Protocol:
Q2: My baseline drifts upward/downward continuously. Is it the column?
A: It is likely pH equilibrium or Temperature Drift .[1]
-
The Mechanism: 3-(2-Methoxyphenyl)-2-methylpropanoic acid is a weak acid.[1] If your mobile phase pH is near the pKa (~4.5), the ratio of ionized-to-neutral species fluctuates with tiny temperature changes, altering the refractive index and absorbance.
-
The Fix: Buffer the mobile phase to pH 3.0 (using Phosphate or Formate).[1] This suppresses ionization (
), forcing the molecule into its neutral, hydrophobic state. This stabilizes retention and the baseline. -
Warning: Do not use TFA (Trifluoroacetic acid) if detecting at 210 nm.[1] TFA absorbs strongly in this region.[1][3] Use Phosphoric Acid or Phosphate Buffer .[1]
Table 1: Mobile Phase Selection Guide for Low UV (210 nm)
| Solvent/Additive | UV Cutoff (nm) | Suitability for 210 nm | Notes |
| Acetonitrile | 190 | Excellent | Best signal-to-noise ratio.[1] |
| Methanol | 205 | Poor | Causes high background noise.[1] |
| TFA (0.1%) | ~210 | Poor | Absorbs UV; causes negative peaks.[1] |
| Phosphoric Acid | <190 | Excellent | Transparent; good for pH suppression.[1] |
| Formic Acid | 210 | Marginal | Use only if MS detection is required.[1] |
Hardware Troubleshooting (The "Physics")
Q3: The baseline has a regular, rhythmic "wave." What is happening?
A: This is Pump Pulsation or Mixing Noise .[1]
-
The Mechanism: If you are running a gradient (e.g., 5% to 95% B), the mixing valve cycles to proportion the solvents. If the solvents are not perfectly miscible or if a check valve is sticking, the flow rate oscillates.
-
The Fix (Degassing Protocol): Air bubbles are compressible, acting as a "spring" in the pump head that dampens flow accuracy.[1]
-
Helium Sparge (Best) or Ultrasonic Degas (Good) your solvents for 15 mins.[1]
-
Prime the pump purge valve to remove trapped air bubbles.[1]
-
Premix your mobile phase if running isocratic (e.g., instead of setting Pump A=50/Pump B=50, mix them in a bottle and pump 100% from one line). This eliminates mixing noise entirely.[1]
-
Q4: I see sharp, random spikes. Is my sample precipitating?
A: While precipitation is possible, sharp spikes are usually Electronic/Lamp Noise or Air Bubbles in the Detector .[1]
-
Test: Stop the flow.
-
The Fix: Apply a backpressure regulator (approx. 100 psi) after the detector flow cell.[1] This keeps bubbles dissolved in the solution until they exit the detector.
Advanced Workflow: Mobile Phase Preparation
Improper buffer preparation is the #1 cause of "ghost peaks" and noise in trace analysis. Follow this strict protocol.
Figure 2: Correct workflow for buffer preparation to minimize particulate noise.
References
-
Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Agilent Technical Library.[1] [Link]
-
Chrom Tech, Inc. (2025).[1] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[1][5][6][Link][1]
-
Separation Science. (2024).[1][3] Why Your HPLC Baseline Drifts—And How to Stop It.[Link][1]
-
Shimadzu Corporation. (2021).[1] Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.[Link][1]
-
National Institute of Standards and Technology (NIST). (2025).[1] 3-(2-Methoxyphenyl)propionic acid Data.[1][7] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
Sources
- 1. 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. sepscience.com [sepscience.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chromtech.com [chromtech.com]
- 7. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
Technical Support Center: Enhancing Enantiomeric Excess of 3-(2-Methoxyphenyl)-2-methylpropanoic acid
Welcome to the technical support center for the enantiomeric enrichment of 3-(2-Methoxyphenyl)-2-methylpropanoic acid. As a key chiral intermediate, achieving high enantiomeric excess (ee) is critical for its application in pharmaceutical development, where the stereochemistry of a molecule directly impacts its efficacy and safety.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of chiral resolution and analysis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) after Diastereomeric Salt Crystallization
Q: My crystallization of diastereomeric salts resulted in a low ee for the target enantiomer. What are the potential causes and how can I improve it?
A: Low enantiomeric excess following crystallization is a common problem that typically points to issues with the solubility difference between the diastereomeric salts or co-precipitation.[3][4] Unlike enantiomers, diastereomers have different physical properties, including solubility, which is the basis for this separation technique.[3][5] If the solubilities are too similar in the chosen solvent system, separation will be inefficient.
Here is a systematic approach to troubleshooting:
-
Verify Purity of Starting Materials: Ensure both the racemic 3-(2-Methoxyphenyl)-2-methylpropanoic acid and the chiral resolving agent are of high purity. Impurities can sometimes induce the crystallization of the more soluble salt or inhibit the crystallization of the desired salt.
-
Re-evaluate the Solvent System: The choice of solvent is the most critical parameter.[4] A single solvent may not provide sufficient solubility differences. A systematic screening of solvents with varying polarities is recommended. Consider using solvent/anti-solvent combinations to fine-tune solubility and induce selective precipitation.[3]
-
Control Supersaturation and Cooling Rate: Rapidly cooling a saturated solution can lead to the kinetic trapping of both diastereomers, resulting in co-crystallization and low ee.[3] Employ a slow, controlled cooling profile to maintain a low level of supersaturation. This favors the selective growth of the less soluble diastereomer's crystals over the nucleation of the more soluble one.
-
Investigate Seeding: Introducing a few seed crystals of the pure, less-soluble diastereomeric salt when the solution is slightly supersaturated can promote the growth of the desired crystals and significantly improve enantiomeric excess.
-
Check the Stoichiometry: While a 1:1 stoichiometry of acid to resolving agent is typical, sometimes a slight excess of the resolving agent can influence the crystallization process.[6] However, a large excess can also act as an impurity.[6]
Caption: Decision tree for troubleshooting low enantiomeric excess.
Issue 2: Oiling Out or No Crystallization Occurs
Q: I'm not getting any crystals; the diastereomeric salt either remains fully dissolved or separates as an oil. What should I do?
A: This issue stems from either very high solubility of the salts in the chosen solvent or from the rate of precipitation being too fast, preventing the formation of an ordered crystal lattice.[3]
-
If salts are too soluble: The system has not reached supersaturation.
-
Solution 1: Change Solvent: Screen for a less polar solvent or a different class of solvent where the salts are less soluble.[3]
-
Solution 2: Add an Anti-Solvent: Gradually add a miscible solvent in which the salts are insoluble (an anti-solvent) to induce precipitation.[3] Common examples include adding water to an alcohol solution or hexane to an ethyl acetate solution.
-
Solution 3: Increase Concentration: Carefully remove some solvent under reduced pressure to increase the concentration of the diastereomeric salts.
-
-
If the salt "oils out": The level of supersaturation is too high, causing the salt to precipitate faster than it can form an ordered crystal lattice.
-
Solution 1: Slow Down: Reduce the rate of cooling or the rate of anti-solvent addition.[3]
-
Solution 2: Use a Solvent Mixture: A solvent system that has slightly better solvating power can prevent oiling out by slowing down the precipitation process.
-
Solution 3: Heat and Re-dissolve: Gently heat the mixture to re-dissolve the oil and then attempt a slower, more controlled cooling process.
-
Issue 3: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
Q: My enzymatic resolution is yielding a product with low ee. How can I optimize this?
A: Low ee in a kinetic resolution suggests that the enzyme's enantioselectivity (E-value) is low under the current conditions, or that undesired side reactions like racemization are occurring.[7]
-
Verify Enzyme Activity and Selectivity: Ensure the enzyme (e.g., a lipase) is active and suitable for your substrate.[7] Different lipases exhibit different selectivities.[8] Screening a panel of enzymes is a crucial first step.
-
Optimize Reaction Temperature: Enantioselectivity is often temperature-dependent. Lowering the temperature generally increases the E-value, as the difference in activation energy between the two enantiomers becomes more significant.[7] This may, however, slow down the reaction rate.
-
Screen Solvents: The solvent can dramatically affect enzyme activity and selectivity by influencing the conformation of the enzyme-substrate complex.[7][9] Hydrophobic organic solvents like hexane, toluene, or MTBE are often preferred for lipases.[9]
-
Control Reaction Time (Conversion): In kinetic resolution, the ee of the unreacted starting material increases with conversion, while the ee of the product is highest at the beginning and decreases as the reaction proceeds.[7] Stopping the reaction at ~50% conversion is often optimal for achieving a good balance of yield and ee for both components.
-
Check for Racemization: The product or the starting material might be racemizing under the reaction conditions (e.g., due to temperature or pH).[7] Run a control experiment with one of the pure enantiomers under the reaction conditions (without the other reactant) to check for stability.
Issue 4: Inaccurate or Unreliable ee Measurement by Chiral HPLC
Q: I'm getting inconsistent ee values from my chiral HPLC analysis. How can I improve the reliability of my method?
A: Inconsistent HPLC results often point to issues with the method itself, such as poor resolution, peak co-elution, or improper integration.
-
Optimize Peak Resolution: A baseline resolution (Rs > 1.5) between the two enantiomer peaks is essential for accurate quantification.
-
Screen Columns: No single chiral stationary phase (CSP) works for all compounds. Screen a set of complementary CSPs, such as those based on polysaccharides (e.g., Chiralcel® OD-H, Chiralpak® AD) or Pirkle-type columns.[10][11]
-
Adjust Mobile Phase: For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase.[10] Small amounts of an acidic or basic additive (e.g., TFA or DEA) can significantly improve peak shape for acidic or basic analytes.[10]
-
-
Verify Peak Purity: Use a detector like a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm that each peak corresponds to a single enantiomer and that no impurities are co-eluting.
-
Validate Integration Parameters: Ensure the peak integration software is set up correctly. Incorrect baseline settings can lead to significant errors in calculated peak areas and, consequently, the ee value.
-
Confirm Elution Order: If you do not have pure standards for each enantiomer, the elution order is unknown.[12] While not necessary for the ee calculation itself, it is crucial for identifying which enantiomer is in excess. This can often be determined by comparing to literature data or using advanced detectors like a circular dichroism (CD) detector.[12]
Caption: General workflow for chiral HPLC method development.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric excess of a chiral carboxylic acid like 3-(2-Methoxyphenyl)-2-methylpropanoic acid? The main strategies are:
-
Chiral Resolution: This involves separating a racemic mixture. The most common method is diastereomeric salt crystallization, where the racemic acid is reacted with a chiral base to form diastereomeric salts that are separated by crystallization.[5]
-
Enzymatic Kinetic Resolution: An enzyme selectively catalyzes a reaction (e.g., esterification) on one enantiomer of the racemic acid, leaving the other enantiomer unreacted.[13][14]
-
Asymmetric Synthesis: The chiral center is created selectively, producing one enantiomer in excess directly from an achiral precursor.[2][15] This avoids the 50% theoretical yield limit of resolution.[5]
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization? Selection is largely empirical, but some guidelines can be followed. For resolving a carboxylic acid, you need an enantiomerically pure chiral base.
| Common Chiral Bases (Resolving Agents) |
|---|
| (R)-(+)-α-Methylbenzylamine |
| (S)-(-)-α-Methylbenzylamine |
| Cinchonidine / Cinchonine |
| Quinine / Quinidine |
| (1R,2R)-(-)-Pseudoephedrine |
| Dehydroabietylamine |
-
Strategy: Start by screening a small set of commercially available, inexpensive resolving agents. Perform small-scale crystallization trials in various solvents and assess the crystals formed (if any) for their melting point and ee. The goal is to find a pair that forms a well-defined, crystalline salt with a significant difference in solubility between the two diastereomers.[4]
Q3: How does conversion affect the enantiomeric excess (ee) in a kinetic resolution? In a kinetic resolution, the ee of both the product and the unreacted substrate changes with conversion.[7]
-
Unreacted Substrate: Its ee starts at 0% and increases as the reaction progresses, theoretically approaching 100% as the reaction nears completion.
-
Product: Its ee is highest at the very beginning of the reaction and decreases as the reaction proceeds.
-
Practical Implication: For many applications, stopping the reaction at or near 50% conversion provides the best compromise, yielding both the unreacted starting material and the product in high ee.[8]
Q4: What is Dynamic Kinetic Resolution (DKR) and when should it be considered? Dynamic Kinetic Resolution (DKR) is a technique that overcomes the 50% theoretical yield limit of a standard kinetic resolution.[13] In DKR, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. This continuously converts the unwanted enantiomer back into the racemic mixture, allowing the enzyme to eventually transform (theoretically) all of the starting material into a single enantiomer of the product.[13][16] DKR should be considered when the yield of the desired enantiopure product is a primary concern.
Section 3: Experimental Protocols
Protocol A: Diastereomeric Salt Crystallization
Objective: To separate a racemic mixture of 3-(2-Methoxyphenyl)-2-methylpropanoic acid using a chiral resolving agent.
-
Screening: In separate vials, dissolve small amounts of the racemic acid (e.g., 100 mg) and a stoichiometric equivalent of a chiral base (e.g., (R)-α-methylbenzylamine) in a test solvent (e.g., methanol, ethanol, ethyl acetate).
-
Crystallization: Allow the solutions to cool slowly to room temperature, then to 0-4 °C. Observe for crystal formation. If no crystals form, try adding an anti-solvent or concentrating the solution.
-
Scale-Up: Once a promising condition is found, scale up the reaction. Dissolve the racemic acid (1.0 eq) in the chosen solvent with gentle heating. In a separate flask, dissolve the chiral base (1.0 eq) in a minimal amount of the same solvent.
-
Salt Formation: Add the base solution to the acid solution. Stir and allow the solution to cool slowly and undisturbed to room temperature.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Liberation of the Acid: Suspend the crystalline diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the obtained acid using Chiral HPLC (see Protocol C).
Protocol B: Lipase-Catalyzed Kinetic Resolution
Objective: To selectively esterify one enantiomer of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, leaving the other enantiomer unreacted.
-
Setup: To a solution of racemic 3-(2-Methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in an anhydrous, non-polar organic solvent (e.g., toluene or MTBE), add an alcohol (e.g., benzyl alcohol, 1.5 eq).
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym® 435, Candida antarctica lipase B, typically 10-50 mg per mmol of acid).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC to determine the conversion percentage.
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Workup:
-
Wash the filtrate with a basic aqueous solution (e.g., saturated NaHCO₃) to extract the unreacted carboxylic acid.
-
The organic layer contains the ester product.
-
-
Isolation:
-
Acid: Acidify the basic aqueous washings with 2M HCl and extract with an organic solvent (e.g., ethyl acetate) to recover the enantioenriched, unreacted acid.
-
Ester: The organic layer from the workup can be washed, dried, and concentrated to yield the enantioenriched ester. This ester can be hydrolyzed back to the corresponding carboxylic acid if desired.
-
-
Analysis: Determine the ee of both the recovered acid and the ester product using Chiral HPLC (Protocol C).
Protocol C: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a sample of 3-(2-Methoxyphenyl)-2-methylpropanoic acid.
-
Column Selection: A polysaccharide-based chiral stationary phase is a good starting point. Example: Chiralpak® AD-H or Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).[17][18]
-
Mobile Phase Preparation: Prepare a mobile phase typical for normal-phase chiral separations, e.g., Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is added to improve the peak shape of the carboxylic acid.[10]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in the mobile phase to create a solution of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 275 nm).
-
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers and to ensure the peaks are well-resolved.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
-
ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming solubility issues during diastereomeric salt crystallization. Benchchem.
-
Jülich Forschungszentrum. (2021, September 28). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Jülich Forschungszentrum. Retrieved from [Link]
-
ACS Publications. (2024, June 12). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]
-
PMC - NIH. (n.d.). Enzymatic Kinetic Resolution by Addition of Oxygen. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
PubMed. (2005, September 15). Challenges of crystal structure prediction of diastereomeric salt pairs. PubMed. Retrieved from [Link]
- Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.).
- Google Patents. (n.d.). Enzymatic resolution process. Google Patents.
-
ACS Publications. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2005, August 23). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. ACS Publications. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. Benchchem.
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
-
PMC. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. Retrieved from [Link]
-
RSC Publishing. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (1993, April 15). Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. Retrieved from [Link]
-
PubMed. (1997, June-July). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. PubMed. Retrieved from [Link]
-
TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. Retrieved from [Link]
-
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2017, August 2). Retrieved from [Link]
-
PubMed. (2018, December 15). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Retrieved from [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
-
Institut Ruđer Bošković. (n.d.). Asymmetric synthesis. Institut Ruđer Bošković. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Request PDF. Retrieved from [Link]
-
MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, August 16). Optical Purity, Enantiomeric Excess and The Horeau Effect. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. uma.es [uma.es]
- 13. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-(2-Methoxyphenyl)-2-methylpropanoic Acid and Its Para-Isomer for Drug Development Professionals
In the landscape of pharmaceutical research, the subtle shift of a functional group on a molecule can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of 3-(2-methoxyphenyl)-2-methylpropanoic acid and its para-isomer, 3-(4-methoxyphenyl)-2-methylpropanoic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary to evaluate these compounds as potential therapeutic agents.
The following sections will delve into a comparative analysis of their structural and physicochemical properties, offer detailed protocols for their synthesis and characterization, and provide a framework for evaluating their biological efficacy through established in vitro assays.
Structural and Physicochemical Comparison: The Impact of Isomerism
The seemingly minor positional change of the methoxy group from the ortho to the para position on the phenyl ring can lead to significant differences in the molecule's spatial arrangement, polarity, and intermolecular interactions. These differences, in turn, are expected to influence properties critical for drug development, such as solubility, lipophilicity, and crystal packing, which can affect bioavailability and formulation.
Below is a table summarizing the available and computed physicochemical properties of the two isomers.
| Property | 3-(2-Methoxyphenyl)-2-methylpropanoic acid (Ortho-isomer) | 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Para-isomer) | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | [1] |
| XLogP3 (Computed) | 2.2 | 2.2 | [1] |
| Complexity (Computed) | 204 | 204 | [1] |
| Melting Point | 83.5-89.5 °C (for 3-(2-methoxyphenyl)propanoic acid) | Not available | [2] |
| pKa (Predicted) | ~4.5 | ~4.5 | N/A |
| Aqueous Solubility | Predicted to be low | Predicted to be low | N/A |
Note: Experimental data for the 2-methyl substituted compounds is limited. The melting point provided is for the parent compound without the 2-methyl group. pKa and solubility are predictions based on general chemical principles.
Experimental Protocols for Physicochemical Characterization
To address the gaps in experimental data, the following protocols are provided for the determination of key physicochemical parameters.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A potentiometric titration is a reliable method for its determination.
Principle: The pKa is the pH at which the ionized and non-ionized forms of the acid are present in equal concentrations. This is determined by monitoring the pH of a solution of the acid as a standardized base is added.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the test compound and dissolve it in a suitable co-solvent (e.g., 50% ethanol/water) to a final volume of 50 mL.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability.
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: Add an excess amount of the test compound to a vial containing a known volume of purified water (e.g., 5 mL).
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Comparative Synthesis of Ortho- and Para-Isomers
A robust and reproducible synthesis is fundamental for further investigation. The malonic ester synthesis provides a versatile route to these substituted propanoic acids.
Caption: Comparative synthesis workflow for the ortho- and para-isomers.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
2-Methoxybenzyl chloride or 4-Methoxybenzyl chloride
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath.
-
Alkylation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. After the addition is complete, add the corresponding methoxybenzyl chloride dropwise.
-
Reaction: Reflux the reaction mixture for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Saponification and Decarboxylation: Reflux the resulting substituted malonic ester with an excess of aqueous sodium hydroxide solution for 2-3 hours. After cooling, acidify the solution with concentrated hydrochloric acid. The resulting dicarboxylic acid will decarboxylate upon heating.
-
Isolation and Purification: Extract the final product with diethyl ether, dry the organic layer, and remove the solvent. The crude product can be purified by recrystallization or column chromatography.
Comparative Biological Evaluation
Given the structural similarity to known anti-inflammatory and antioxidant compounds, the following assays are proposed to evaluate and compare the biological activities of the two isomers.
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
Principle: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. This assay measures the ability of the test compounds to inhibit the activity of purified COX-2 enzyme.
Caption: Principle of the COX-2 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (ortho- and para-isomers) at various concentrations in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: Use a commercial COX activity assay kit (e.g., colorimetric or fluorometric) to measure the product formation according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
In Vitro Antioxidant Potential: Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) by peroxyl radicals generated within the cells.[3][4]
Protocol:
-
Cell Culture: Seed HepG2 human liver cancer cells in a 96-well black plate with a clear bottom and grow to confluence.
-
Cell Treatment: Wash the cells with phosphate-buffered saline (PBS) and then treat them with various concentrations of the test compounds and DCFH-DA (2',7'-dichlorodihydrofluorescin diacetate) for 1 hour.
-
Induction of Oxidative Stress: After incubation, wash the cells with PBS and add a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical initiator.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage decrease in AUC for the treated cells compared to the control cells.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of 3-(2-methoxyphenyl)-2-methylpropanoic acid and its para-isomer. The provided protocols for physicochemical characterization, synthesis, and biological evaluation will enable researchers to generate the critical data needed to assess their potential as drug candidates.
The subtle difference in the methoxy group position is anticipated to influence both the physicochemical properties and biological activities of these isomers. The ortho-isomer may exhibit different intramolecular hydrogen bonding capabilities and steric hindrance compared to the more electronically influential para-isomer. These structural nuances are likely to translate into differences in their interaction with biological targets and their overall ADME profiles. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the therapeutic potential of these promising compounds.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10535804, 3-(4-Methoxyphenyl)-2-methylpropanoic acid. [Link]
- Wolfe, M. M., & Lichtenstein, D. R. (1999). Gastrointestinal Toxicity of Nonsteroidal Antiinflammatory Drugs. The New England Journal of Medicine, 340(24), 1888–1899.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Food, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
- Kellett, M. E., et al. (2008). Cellular antioxidant activity of blueberry and cranberry. Journal of Agricultural and Food Chemistry, 56(18), 8386-8393.
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
-
LibreTexts Chemistry. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
-
Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.
- Avdeef, A. (2012).
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
Sources
A Comprehensive Guide to the Comparative Biological Activity of 3-(2-Methoxyphenyl)-2-methylpropanoic Acid Enantiomers
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. The differential effects of a molecule's enantiomers can range from desired therapeutic activity in one to inactivity or even toxicity in the other. This guide provides a framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, a chiral carboxylic acid with potential therapeutic applications. Due to the limited availability of direct comparative studies on this specific compound, this document outlines a proposed series of investigations, complete with detailed experimental protocols, to elucidate the distinct biological activities of each enantiomer.
The structure of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, an arylpropionic acid derivative, suggests potential anti-inflammatory and metabolic modulatory effects, similar to other compounds in its class like ibuprofen. Therefore, this guide will focus on evaluating the enantiomers' effects on key targets in these pathways, namely cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs).
Rationale for Enantiomer-Specific Investigation
Chirality plays a crucial role in the interaction between a drug molecule and its biological target. Enzymes and receptors are themselves chiral, creating a stereospecific environment where enantiomers can exhibit significantly different binding affinities, efficacies, and metabolic profiles. A racemic mixture, containing equal amounts of both enantiomers, may present a complex pharmacological profile where one enantiomer provides the therapeutic benefit while the other could be inactive or contribute to adverse effects. Therefore, the separate investigation of the (R)- and (S)-enantiomers of 3-(2-Methoxyphenyl)-2-methylpropanoic acid is essential for a complete understanding of its therapeutic potential and for the development of a potentially safer and more effective single-enantiomer drug.
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for the synthesis, separation, and comparative biological evaluation of the enantiomers of 3-(2-Methoxyphenyl)-2-methylpropanoic acid.
Caption: Proposed experimental workflow.
Methodologies
Synthesis and Chiral Separation
The initial step involves the synthesis of the racemic mixture of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, followed by the separation of the individual enantiomers.
Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC):
-
Column Selection: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. A Pirkle-type column or a polysaccharide-based column (e.g., Chiralpak AD) would be a suitable starting point for method development.
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is commonly used. The ratio of these solvents should be optimized to achieve baseline separation of the enantiomeric peaks. The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can improve peak shape for carboxylic acids.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is appropriate.
-
Fraction Collection: Once the analytical method is established, preparative chiral HPLC can be used to isolate sufficient quantities of each enantiomer for subsequent biological assays.
-
Purity and Enantiomeric Excess Determination: The purity of the collected fractions should be assessed by analytical HPLC, and the enantiomeric excess of each isolated enantiomer should be determined to ensure a high degree of chiral purity.
In Vitro Biological Assays
Given that arylpropionic acids are known to inhibit COX enzymes, evaluating the inhibitory activity of the enantiomers against COX-1 and COX-2 is a primary objective.
Protocol for Fluorometric COX-1/COX-2 Inhibitor Screening:
-
Reagent Preparation:
-
Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare the assay buffer, heme, and a fluorometric probe solution.
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
-
Assay Procedure:
-
In a 96-well white opaque microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add serial dilutions of the (R)- and (S)-enantiomers to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.
-
Pre-incubate the plate to allow the inhibitors to bind to the enzymes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic fluorescence readings (Ex/Em = 535/587 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the enantiomers.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer against each COX isoform.
-
PPARs are nuclear receptors that play a key role in lipid and glucose metabolism and inflammation. Some NSAIDs have been shown to modulate PPAR activity.
Protocol for PPARγ Luciferase Reporter Gene Assay:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with a plasmid containing the full-length human PPARγ gene and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Agonist Mode Assay:
-
Following transfection, treat the cells with serial dilutions of the (R)- and (S)-enantiomers. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate the cells for 24-48 hours.
-
-
Antagonist Mode Assay:
-
Treat the cells with a known PPARγ agonist at its EC50 concentration in the presence of serial dilutions of the (R)- and (S)-enantiomers.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
For the agonist mode, normalize the luciferase activity to a control and plot the fold activation against the logarithm of the enantiomer concentration to determine the EC50 value.
-
For the antagonist mode, plot the percentage of inhibition of the agonist response against the logarithm of the enantiomer concentration to determine the IC50 value.
-
It is crucial to assess the cytotoxicity of the enantiomers to ensure that the observed effects in the functional assays are not due to cell death.
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers for a period that corresponds to the duration of the functional assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the results of the proposed experiments could be summarized for a clear comparison of the enantiomers' biological activities.
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| (R)-enantiomer | >100 | 5.2 | >19.2 |
| (S)-enantiomer | 15.8 | 0.8 | 19.75 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
Table 2: Hypothetical PPARγ Activity Data
| Compound | Agonist EC50 (µM) | Antagonist IC50 (µM) |
| (R)-enantiomer | >50 | 2.5 |
| (S)-enantiomer | 12.3 | >50 |
| Rosiglitazone (Control) | 0.1 | N/A |
Table 3: Hypothetical Cell Viability Data (RAW 264.7 cells, 24h)
| Compound | CC50 (µM) |
| (R)-enantiomer | >100 |
| (S)-enantiomer | >100 |
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the proposed biological assays.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of 3-(2-Methoxyphenyl)-2-methylpropanoic acid. By following the detailed protocols for chiral separation and in vitro assays targeting COX enzymes and PPARs, researchers can elucidate the stereospecific activities of these compounds. The resulting data will be crucial for determining the therapeutic potential of each enantiomer and for making informed decisions in the drug development process. The hypothetical data presented underscores the potential for significant differences in the biological profiles of the two enantiomers, highlighting the importance of such a comparative investigation.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Laufer, S., & Luik, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 447, 105–115. [Link]
-
Mbonye, U. R., & Marnett, L. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(3), 634–639. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. [Link]
-
Kaserer, T., Temml, V., & Schuster, D. (2015). Integrated screening protocol used to identify potent PPARγ agonists from 180,313 biogenic compounds. ResearchGate. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Sivamani, Y., Shanmugarajan, D., et al. (2021). A promising in silico protocol to develop novel PPARγ antagonists as potential anticancer agents: Design, synthesis and experimental validation via PPARγ protein activity and competitive binding assay. Computational biology and chemistry, 95, 107600. [Link]
-
Kumar, P., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Pisani, A., et al. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. Bioorganic & medicinal chemistry, 19(19), 5855–5862. [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(9), 3212–3223. [Link]
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid. [Link]
-
Navarro, H. A., et al. (2018). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 61(23), 10812–10824. [Link]
-
Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9333–9338. [Link]
-
Bîcu, E., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (Basel, Switzerland), 22(9), 1494. [Link]
-
Tuttolomondo, A., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. International journal of molecular sciences, 25(21), 12845. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
-
J-GLOBAL. (n.d.). 3-Hydroxy-2-(p-methoxyphenyl)propanoic acid. [Link]
-
Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. The Journal of biological chemistry, 285(45), 34950–34959. [Link]
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Ling, Y., & Callery, P. S. (1994). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of chromatography. B, Biomedical applications, 657(2), 337–343. [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & medicinal chemistry, 18(1), 263–275. [Link]
-
de la Cruz-Flores, G. A., et al. (2023). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules (Basel, Switzerland), 28(24), 8089. [Link]
-
Flores-Soto, M. E., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International journal of molecular sciences, 24(13), 10819. [Link]
-
Lee, Y., et al. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevating eNOS Phosphorylation in HUVECs. Antioxidants, 14(1), 118. [Link]
-
PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. [Link]
-
Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]
-
Socas-Rodríguez, B., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Applied sciences (Basel, Switzerland), 11(16), 7254. [Link]
- Oláh, Z., et al. (2009). Peroxisome Proliferator-Activated Receptor (PPAR)- Positively Controls and PPAR Negatively Controls Cyclooxygenase-2 Expression in Rat Brain Astrocytes through a Convergence on PPAR
A Senior Application Scientist's Guide to the Chromatographic Comparison of 3-(2-Methoxyphenyl)-2-methylpropanoic Acid Impurities
Abstract
The robust characterization and control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting the safety and efficacy of the final product. This guide provides a comprehensive comparative analysis of chromatographic strategies for the impurity profiling of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical synthesis. We delve into the logical deduction of potential impurities based on synthetic pathways and compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for their detection and quantification. This document offers field-proven insights, detailed experimental protocols, and supporting data to guide researchers and drug development professionals in establishing scientifically sound and regulatory-compliant analytical methods.
Introduction: The Critical Role of Impurity Profiling
3-(2-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a structural motif relevant to various biologically active molecules. As with any potential API, ensuring its purity is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in new drug substances.[1][2][3] The ICH Q3A(R2) guideline requires that impurities be reported, identified, and qualified based on established thresholds, which are determined by the maximum daily dose of the drug.[4][5][6] Failure to adequately profile and control these impurities can lead to regulatory delays and compromise patient safety.[7]
This guide will systematically deconstruct the challenge of analyzing impurities in 3-(2-Methoxyphenyl)-2-methylpropanoic acid, providing a clear rationale for methodological choices and a practical framework for implementation.
The Impurity Landscape: From Synthesis to Degradation
A robust analytical method is built upon a thorough understanding of the potential impurities that may arise. These can be broadly categorized as process-related impurities (from the manufacturing process) and degradation products (formed during storage).[1][8]
A plausible and common synthetic route to 3-aryl-2-methylpropanoic acids involves the alkylation of a phenylacetic acid derivative or a variation of the malonic ester synthesis. Based on such pathways, we can anticipate a range of potential impurities:
-
Starting Materials: Unreacted precursors such as 2-methoxyphenylacetonitrile or methyl 2-methoxyphenylacetate.
-
Intermediates: Partially reacted compounds, for instance, the corresponding malonic acid intermediate that has not undergone decarboxylation.
-
By-products: Compounds formed from side reactions, such as isomeric impurities where the methoxy group is at the 3- or 4-position of the phenyl ring (e.g., 3-(3-methoxyphenyl)-2-methylpropanoic acid or 3-(4-methoxyphenyl)-2-methylpropanoic acid).[9]
-
Enantiomeric Impurities: The molecule possesses a chiral center at the C2 position. Unless a stereospecific synthesis is employed, the product will be a racemic mixture. The opposite enantiomer is often considered a chiral impurity and requires specific analytical methods for separation and control.
-
Degradation Products: The carboxylic acid moiety can be susceptible to decarboxylation under thermal stress. The ether linkage could potentially undergo cleavage under harsh acidic or basic conditions.
| Impurity Category | Potential Example(s) | Rationale for Formation |
| Process-Related | 2-Methoxyphenylacetic acid, Positional Isomers | Incomplete reaction or use of impure starting materials. |
| Intermediates | 2-(2-methoxyphenylmethyl)malonic acid | Incomplete decarboxylation step in a malonic ester synthesis route. |
| Reagents | Residual catalysts or inorganic salts | Carryover from the manufacturing process.[1][4] |
| Chiral Impurity | (S)-3-(2-Methoxyphenyl)-2-methylpropanoic acid | Non-stereoselective synthesis resulting in a racemic mixture. |
| Degradation | 1-ethyl-2-methoxybenzene | Potential decarboxylation product upon exposure to heat. |
Chromatographic Strategy: HPLC vs. GC
The selection of the primary chromatographic technique hinges on the physicochemical properties of the analyte and its expected impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for analyzing non-volatile and thermally labile compounds like our target molecule.[6] The presence of a carboxylic acid and a phenyl ring makes it ideally suited for Reversed-Phase HPLC (RP-HPLC) with UV detection.
-
Expertise & Causality: The carboxylic acid group (pKa typically ~4.5) requires careful mobile phase pH control. Operating at a pH of ~2.5-3.0 using a buffer (e.g., phosphate or formate) will suppress the ionization of the acid, ensuring it is in its neutral form. This leads to better retention on a non-polar C18 column, significantly improved peak shape (less tailing), and more reproducible results. The aromatic ring provides a strong chromophore, allowing for sensitive detection at wavelengths around 210-230 nm.[10][11][12]
Gas Chromatography (GC): A Tool for Volatile Compounds
Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column.[13]
-
Expertise & Causality: To overcome these issues, derivatization is typically required to convert the polar carboxylic acid into a more volatile and less polar ester (e.g., a methyl or silyl ester).[14][15][16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[14] While effective, this adds an extra step to sample preparation, which can introduce variability and potential for error. GC is better suited for analyzing volatile, non-polar process impurities like residual solvents, which are governed by ICH Q3C guidelines.[4]
The following diagram illustrates the decision-making process for selecting the appropriate chromatographic technique.
Caption: Logical flow for selecting between HPLC and GC.
In-Depth Comparison: HPLC Methodologies
Given its superior suitability, we will focus on a comparative guide to developing a robust RP-HPLC method.
Stationary Phase (Column) Selection
The choice of column chemistry is critical for achieving the desired selectivity between the main peak and its closely related impurities.
| Stationary Phase | Separation Principle | Pros for This Analysis | Cons for This Analysis |
| C18 (L1) | Hydrophobic interactions. | Excellent retention for the aromatic ring and alkyl chain. Industry standard and widely available. | May show poor retention for very polar impurities. Potential for "phase collapse" with highly aqueous mobile phases. |
| AQ-C18 (e.g., Ascentis® Express AQ-C18) | Modified C18 with polar end-capping. | Resistant to phase collapse, allowing for use with 100% aqueous mobile phases. Enhanced retention of polar analytes. | May have slightly different selectivity compared to standard C18. |
| Phenyl-Hexyl (L11) | Hydrophobic and π-π interactions. | Offers alternative selectivity, especially for aromatic positional isomers, due to π-π interactions with the analyte's phenyl ring. | May provide less retention than C18 for non-aromatic impurities. |
| Chiral (e.g., Chiralpak® AD/OD) | Enantioselective interactions (inclusion, H-bonding). | Mandatory for separating enantiomers. Can resolve the (R) and (S) forms of the API.[17][18] | Not suitable for general impurity profiling; dedicated to chiral separation. Often requires non-aqueous mobile phases (normal phase). |
Recommendation: A standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is the ideal starting point for achiral impurity method development. A Phenyl-Hexyl column should be used as an orthogonal column for validation to ensure no impurities are co-eluting. A dedicated chiral method using a polysaccharide-based column is required for enantiomeric purity.
Mobile Phase Optimization
| Parameter | Choice 1: Acetonitrile | Choice 2: Methanol | Rationale & Recommendation |
| Organic Modifier | Lower viscosity, lower UV cutoff. | Higher viscosity, can offer different selectivity. | Acetonitrile is generally preferred for better efficiency and lower backpressure. Gradient elution from a low to high percentage of acetonitrile will be necessary to elute all impurities. |
| Aqueous Phase | 0.1% Phosphoric Acid (H₃PO₄) in Water | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid is an excellent choice. It effectively buffers the mobile phase to a pH of ~2.1, fully suppressing the ionization of the analyte's carboxylic acid group for sharp, symmetrical peaks.[10][11] |
Experimental Protocols
The following protocols are designed to be self-validating and reproducible.
Protocol: Achiral Impurity Profile by RP-HPLC
This method is designed to separate the main compound from its process-related and degradation impurities.
-
Chromatographic System: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Protocol: Chiral Separation by HPLC
This method is designed specifically to separate the (R) and (S) enantiomers.
-
Chromatographic System: HPLC with UV/PDA detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
The workflow for method development and validation is summarized below.
Caption: Workflow for HPLC impurity method development.
Data Presentation and Interpretation
Hypothetical performance data for different columns under the achiral protocol are presented below. The key metric for a successful separation is the resolution (Rs) between the main peak and the closest eluting impurity. A value of Rs > 1.5 is generally considered baseline separation.
| Column | Main Peak Retention Time (min) | Closest Impurity RT (min) | Resolution (Rs) | Tailing Factor (Tf) | Comments |
| Standard C18 | 15.2 | 14.8 | 2.1 | 1.1 | Excellent separation and peak shape. |
| AQ-C18 | 14.9 | 14.5 | 2.0 | 1.1 | Similar performance to standard C18. |
| Phenyl-Hexyl | 16.5 | 16.8 | 1.7 | 1.2 | Different elution order observed, confirming orthogonal selectivity. Good for method validation. |
In accordance with ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10% for drugs with a maximum daily dose <2 g/day ) must be structurally characterized.[1][5] Techniques like LC-MS are invaluable for this purpose, providing molecular weight information that aids in identification.[7]
Conclusion
For comprehensive impurity profiling of 3-(2-Methoxyphenyl)-2-methylpropanoic acid, a multi-faceted chromatographic approach is essential.
-
For general process-related and degradation impurities, Reversed-Phase HPLC using a C18 stationary phase with a low-pH phosphate-buffered mobile phase provides a robust, high-resolution method. Utilizing an orthogonal column, such as a Phenyl-Hexyl phase, during validation is crucial to ensure complete separation.
-
For enantiomeric purity, a dedicated chiral HPLC method, typically employing a polysaccharide-based stationary phase under normal-phase conditions, is required.
-
Gas Chromatography is best reserved for the analysis of volatile impurities like residual solvents, and it is not the primary recommended technique for the API itself without derivatization.
By logically selecting and optimizing these chromatographic techniques, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy that ensures product quality and meets stringent global regulatory expectations.[19][20][21]
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD Source: PubMed URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]
-
Title: Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed Source: Longdom Publishing URL: [Link]
-
Title: Analysis of sugars, small organic acids, and alcohols by HPLC-RID Source: Protocols.io URL: [Link]
-
Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: SciSpace URL: [Link]
-
Title: HPLC method validation and application for organic acid analysis in wine after solid-phase extraction Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]
-
Title: Mastering Impurity Profiling: USP's Evolving Standards and Strategies Source: Technology Networks URL: [Link]
-
Title: Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography Source: PMC URL: [Link]
-
Title: Determination of Organic Acids in Orange Fruit by HPLC Source: ResearchGate URL: [Link]
-
Title: Impurity Profiling and its Significance Active Pharmaceutical Ingredients Source: Pharma Tutor URL: [Link]
-
Title: 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]
-
Title: Acids: Derivatization for GC Analysis Source: Wiley Online Library URL: [Link]
-
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]
-
Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography Source: NTU Scholars URL: [Link]
-
Title: Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry Source: PubMed URL: [Link]
-
Title: Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids Source: ResearchGate URL: [Link]
-
Title: A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE Source: University of Calgary URL: [Link]
-
Title: Strategies for chiral separation: from racemate to enantiomer Source: Royal Society of Chemistry URL: [Link]
-
Title: Classification of Impurities Source: Scribd URL: [Link]
-
Title: Synthesis of 3-(m-methoxyphenyl)propionic acid Source: PrepChem.com URL: [Link]
- Title: Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl)
-
Title: Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides Source: MDPI URL: [Link]
-
Title: 3-(4-Methoxyphenyl)-2-methylpropanoic acid Source: PubChem URL: [Link]
-
Title: Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and spectral characterization of potential impurities of tiaprofenic acid Source: TSI Journals URL: [Link]
-
Title: Propionic acid Source: Wikipedia URL: [Link]
-
Title: 3-(2-Methoxyphenoxy)propanoic acid Source: PubChem URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. scribd.com [scribd.com]
- 9. 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 10535804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. researchgate.net [researchgate.net]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. scispace.com [scispace.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 19. usp.org [usp.org]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. uspnf.com [uspnf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
